Cysteine-beta-naphthylamide
Description
Historical Context of Naphthylamide-Based Substrates in Protease Research
The development of synthetic substrates has been fundamental to the advancement of enzymology, providing researchers with the tools to detect and quantify enzyme activity. Among these, amino acid β-naphthylamides emerged as a crucial class of chromogenic and fluorogenic substrates for investigating proteases, particularly aminopeptidases. scispace.com The core principle of their use lies in the enzymatic cleavage of the amide bond linking an amino acid to a β-naphthylamine moiety. The liberated β-naphthylamine is a weakly colored compound that can be quantified directly by fluorimetry or, more commonly, after a coupling reaction with a diazonium salt to produce a distinctly colored azo dye, enabling colorimetric measurement. scispace.com
Early research frequently employed substrates like L-Leucyl-β-naphthylamide to measure "leucine aminopeptidase" activity in various tissues and biological fluids for both research and diagnostic purposes. cerealsgrains.orgsigmaaldrich.comsigmaaldrich.com The relative simplicity and sensitivity of these assays facilitated widespread studies on the purification, characterization, and substrate specificity of aminopeptidases from diverse sources, including rat kidney, wheat, and human placenta. cerealsgrains.orgnih.govnih.gov The use of a panel of different amino acid β-naphthylamides allowed for the differentiation of various aminopeptidase (B13392206) activities within a single tissue or cell fraction. bohrium.comscienceasia.org This approach laid the groundwork for understanding the heterogeneity of proteolytic enzymes and their specific roles in physiological and pathological processes. scispace.com
Significance of Cysteine-β-Naphthylamide as a Probing Agent for Proteolytic Activity
Cysteine-β-naphthylamide is a specific derivative within the broader class of naphthylamide substrates, designed to probe the activity of peptidases that recognize and cleave after a cysteine residue. It is the formal condensation product of L-cysteine's carboxyl group and 2-naphthylamine's amino group. This structure makes it a valuable tool for detecting certain cysteine-dependent peptidases and aminopeptidases.
Its primary significance is as a chromogenic substrate in enzyme assays. When a target enzyme hydrolyzes the amide bond, it releases free β-naphthylamine. The rate of this release, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. A notable application involves the measurement of cystyl-amino peptidase (also known as oxytocinase). nih.gov In these assays, the substrate is often L-cystine-di-β-naphthylamide, a dimeric form. In the presence of a reducing agent like a thiol, this dimer is converted to L-cysteine-β-naphthylamide, which is then hydrolyzed by the enzyme. nih.gov This method allows for the specific measurement of the enzyme's ability to act on cysteine residues. nih.govnih.gov Research has also identified Cysteine-β-naphthylamide as a substrate for other cysteine proteases, such as cathepsin B1.
The table below summarizes the key enzymatic profile for the hydrolysis of Cysteine-β-naphthylamide.
Table 1: Enzymatic Profile of Cysteine-β-Naphthylamide Hydrolysis
| Parameter | Details |
|---|---|
| Primary Target Enzymes | Cystyl-amino peptidase, Cathepsin B1 nih.gov |
| Reaction Principle | Enzymatic hydrolysis of the amide bond releases β-naphthylamine |
| Optimal pH (Cathepsin B1) | 6.2–6.5 |
| Inhibition Profile | Sensitive to sulfhydryl inhibitors (e.g., leupeptin) |
Overview of Academic Research Trajectories for Cysteine-β-Naphthylamide
Academic research utilizing Cysteine-β-naphthylamide, often in conjunction with its dimeric precursor L-cystine-di-β-naphthylamide, has followed several key trajectories. A significant area of application has been in clinical biochemistry, particularly for the assessment of placental function during pregnancy through the measurement of serum cystyl-amino peptidase activity. nih.govnih.gov This enzyme's activity, readily assayed using these naphthylamide substrates, serves as a biomarker.
In fundamental enzyme characterization studies, Cysteine-β-naphthylamide and a variety of other amino acid β-naphthylamides have been instrumental. Researchers have used these substrates to fractionate and characterize different aminopeptidases from complex biological samples like human placental tissue and chicken intestine. nih.govscienceasia.org Such studies have helped to distinguish enzymes based on their substrate preferences, pH optima, and response to inhibitors. For example, studies on human placental enzymes separated activities that hydrolyze L-cystine-di-β-naphthylamide from those that act on L-leucine-β-naphthylamide, revealing distinct enzyme populations. nih.gov Similarly, research on chicken intestinal enzymes used a panel of twelve different amino acid naphthylamides to map the distribution of aminopeptidase activities across various subcellular fractions, such as the cytosol, microsomes, and lysosomes. scienceasia.org
The table below highlights selected research findings where naphthylamide-based substrates, including the precursor to Cysteine-β-naphthylamide, have been pivotal.
Table 2: Selected Research Applications of Naphthylamide-Based Substrates
| Research Area | Biological Source | Key Substrates Mentioned | Research Finding |
|---|---|---|---|
| Enzyme Fractionation | Human Placenta | L-cystine-di-β-naphthylamide, L-leucine-β-naphthylamide | Separation of multiple aminopeptidase activities with different substrate specificities and molecular weights. nih.gov |
| Clinical Biochemistry | Human Serum (Pregnancy) | L-cystine-di-β-naphthylamide | Development of a simple, sensitive fluorometric method to measure cystyl-amino peptidase activity to assess placental function. nih.gov |
| Enzyme Characterization | Rat Liver Cytosol | Broad spectrum of amino acid β-naphthylamides | Purification and characterization of a 95 kDa aminopeptidase that hydrolyzes various amino acid β-naphthylamides at a neutral pH. bohrium.com |
| Subcellular Localization | Chicken Intestine | Panel of 12 amino acid β-naphthylamides | Mapping of distinct aminopeptidase activity profiles in microsomal, lysosomal, and cytosolic fractions. scienceasia.org |
Compound Index
Structure
2D Structure
3D Structure
Properties
CAS No. |
65322-97-6 |
|---|---|
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
(2R)-2-amino-N-naphthalen-2-yl-3-sulfanylpropanamide |
InChI |
InChI=1S/C13H14N2OS/c14-12(8-17)13(16)15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,17H,8,14H2,(H,15,16)/t12-/m0/s1 |
InChI Key |
NCMHLYITDACZJV-LBPRGKRZSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CS)N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CS)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CS)N |
sequence |
C |
Synonyms |
cysteine-beta-naphthylamide |
Origin of Product |
United States |
Ii. Synthetic Strategies and Structural Modifications of Cysteine β Naphthylamide Derivatives
Chemical Synthesis Methodologies for Naphthylamide Substrates
The synthesis of naphthylamide-based enzyme substrates involves intricate chemical strategies to link an amino acid or peptide to a naphthylamine moiety. This section explores both electrochemical approaches for preparing the amino acid precursors and established chemical methods for creating chromogenic and fluorogenic arginine derivatives.
Electrochemical Preparation of Cysteine and Analogues
Electrochemical methods offer a high-yield and economical route for the preparation of cysteine and its analogues. These methods typically involve the electrochemical reduction of disulfide compounds, such as cystine, to the corresponding sulfhydryl-containing amino acids. The process is carried out in an electrochemical cell equipped with an anode and a high-surface-area cathode. A basic nitrogenous electrolyte solution containing the disulfide compound serves as the catholyte. This direct electrochemical synthesis can produce cysteine and its analogues as salt-free amino acids, avoiding the formation of intermediate acid salts and subsequent costly purification steps. Current time information in Bangalore, IN.
The electrochemical reduction of d,l-homocystine hydrochloride to its corresponding cysteine analogue has also been demonstrated in a batch continuous recirculation reaction system, highlighting the scalability of this technology. nih.gov These electrochemical techniques are not only efficient but are also considered more environmentally friendly compared to conventional chemical routes that may require harsh reagents. biosynth.com
Synthesis of Chromogenic and Fluorogenic Arginine Derivatives
The synthesis of chromogenic and fluorogenic arginine derivatives, such as those with a naphthylamide group, is crucial for developing substrates for trypsin-like proteases. portlandpress.com A common strategy involves peptide coupling reactions. For instance, the synthesis of N-benzoyl-DL-arginine β-naphthylamide hydrochloride (BANA) can be achieved by reacting DL-arginine with beta-naphthol. biosynth.com A more detailed approach involves a multi-step process:
Protection of L-Arginine: The guanidino group of L-arginine is protected to prevent side reactions.
Activation of the Carboxyl Group: The carboxyl group of the protected arginine is activated using a coupling agent.
Coupling with β-Naphthylamine: The activated arginine is then reacted with β-naphthylamine to form the amide bond.
Benzoylation and Deprotection: Subsequent benzoylation of the α-amino group and removal of the protecting group from the guanidino moiety yields the final product. smolecule.com
These synthetic substrates undergo enzymatic hydrolysis, releasing β-naphthylamine, a chromophore that can be detected colorimetrically. sigmaaldrich.com
Design and Development of Cysteine-β-Naphthylamide Analogues
The design of Cysteine-β-naphthylamide analogues focuses on altering the peptide portion of the molecule to achieve specificity for different enzymes. This is accomplished through amino acid substitutions and peptide extensions, leading to a diverse range of substrates for various proteases.
Amino Acid Substitutions and Peptide Extension in Naphthylamide Substrates
Gly-Phe-β-naphthylamide is a well-known chromogenic substrate, particularly for the enzyme cathepsin C. ontosight.aiabmole.commedchemexpress.commedchemexpress.com Its synthesis involves the formal condensation of the carboxyl group of the dipeptide glycyl-L-phenylalanine with the amino group of 2-naphthylamine. invivochem.com Upon hydrolysis by cathepsin C, this substrate releases 2-naphthylamine, which can be quantified to measure enzyme activity. medchemexpress.com
The design of analogues of Gly-Phe-β-naphthylamide has led to the development of substrates for other enzymes and tools for studying cellular processes. For example, Gly-Phe-diazomethylketone, an analogue, acts as a cathepsin C inhibitor. nih.gov Furthermore, variations in the peptide sequence can alter the substrate's specificity and properties. For instance, MC-Gly-Gly-Phe is a cleavable linker used in the development of antibody-drug conjugates (ADCs). medchemexpress.com
A variety of arginine-containing naphthylamide derivatives have been synthesized to serve as substrates for trypsin-like enzymes. ontosight.ai These derivatives are valuable tools in biochemistry and diagnostics. ontosight.aicymitquimica.com
N-α-benzyloxycarbonyl-L-arginyl-L-arginine 2-naphthylamide: An efficient synthesis for this specific and sensitive substrate for cathepsin B has been developed. portlandpress.com Kinetic studies have shown that the hydrolysis of this substrate by cathepsin B is maximal in the pH range of 5.4–6.2. portlandpress.comportlandpress.comportlandpress.com
L-arginine 2-naphthylamide: This compound is an L-arginine derivative where the carboxy group of L-arginine is condensed with the amino group of 2-naphthylamine. ebi.ac.uk It serves as a chromogenic compound and has been used in studies of various enzymes. ebi.ac.uk
N-benzoyl-DL-arginine β-naphthylamide hydrochloride (BANA): BANA is a widely used chromogenic substrate for trypsin and other proteases like cathepsin B and papain. biosynth.comsmolecule.comsigmaaldrich.com Its synthesis from DL-arginine and beta-naphthol has been reported. biosynth.com Upon hydrolysis, it releases β-naphthylamine, which allows for colorimetric detection of enzyme activity. sigmaaldrich.com
The development of these arginine-based naphthylamide substrates has been instrumental in advancing the study of proteases involved in various physiological and pathological processes. nih.govnih.gov A scalable and chromatography-free synthesis of Phenylalanine Arginine β-Naphthylamide (PAβN), another arginine-containing derivative, has been developed to facilitate research on bacterial efflux pump inhibitors. nih.govnih.gov
Glutamine-Containing Naphthylamide Substrates
New substrates incorporating glutamine (Gln) at the P1 position have been developed for assaying peptidases from the C1 papain family. These substrates, with a general formula of Glp-Phe-Gln-X (where Glp is pyroglutamyl and X is a reporter group like p-nitroanilide or 7-amido-4-methylcoumarin), are cleaved with high efficiency by C1 cysteine peptidases. A key advantage of these glutamine-containing substrates is their high selectivity for the C1 family of cysteine peptidases; they are not cleaved by other enzyme families, such as serine trypsin-like peptidases.
For example, the chromogenic substrate Glp-Phe-Gln-pNA has been used to identify the activity of cathepsins L and B. Cathepsin L demonstrates higher efficiency in cleaving this substrate compared to cathepsin B, allowing for differential analysis in complex enzyme mixtures. Another related substrate, γ-Glutamyl-β-naphthylamide, serves as a specific substrate for γ-glutamine peptidase, which cleaves the peptide bond to release the naphthylamine moiety. researchgate.net
The glutamylation of naphthylamine derivatives is catalyzed by enzymes like glutamine synthetase-like (GS-like) enzymes. One such enzyme, NpaA1, initiates the degradation of 1-naphthylamine (B1663977) (1NA) by catalyzing its glutamylation, demonstrating broad substrate selectivity toward various anilines and naphthylamine derivatives. sigmaaldrich.comcymitquimica.com
Citrulline-β-Naphthylamide
Citrulline, a non-protein amino acid, can be incorporated into peptide substrates to probe specific enzyme activities. caymanchem.com L-Citrulline β-naphthylamide has been identified as a particularly effective substrate for the neutral cysteine protease bleomycin (B88199) hydrolase (BH). acs.org Research has shown that BH, an enzyme essential for breaking down deiminated filaggrin into free amino acids in the stratum corneum, hydrolyzes citrulline-β-naphthylamide more effectively than other amino acid-β-naphthylamide derivatives. acs.org This specificity makes it a valuable tool for studying the activity of citrulline aminopeptidases. acs.org The compound is commercially available as a hydrobromide salt (L-Citrulline β-naphthylamide hydrobromide), which enhances its solubility in aqueous solutions for biochemical assays. mdpi.comchemicalbook.com
L-Leucine β-Naphthylamide
L-Leucine β-naphthylamide is a classic chromogenic substrate used to assay the activity of leucine (B10760876) aminopeptidase (B13392206) (LAP) and other aminopeptidases. sigmaaldrich.comsigmaaldrich.com It is an L-leucine derivative formed by the condensation of the carboxyl group of L-leucine with the amino group of 2-naphthylamine. sigmaaldrich.com The enzymatic cleavage of the amide bond releases 2-naphthylamine, which can be detected colorimetrically after a coupling reaction. This substrate has been widely used in both biochemical and histochemical studies to localize and quantify aminopeptidase activity. biosynth.com While it is a good substrate for certain enzymes like BANA hydrolase, other proteases such as cathepsin B show no activity towards it, highlighting its utility in differentiating enzyme activities within a sample. sigmaaldrich.com
Cystine-β-Naphthylamide and Related Derivatives
L-Cystine di-2-naphthylamide is a dimeric substrate used primarily for the measurement of cystyl-amino peptidase (CAP), also known as oxytocinase. researchgate.net This compound consists of two L-cysteine molecules linked by a disulfide bond, with each carboxyl group amidated with 2-naphthylamine. researchgate.net The measurement of CAP activity using this substrate is valuable for evaluating placental function during pregnancy.
In the presence of a reducing agent like mercaptoethanol, L-cystine-di-β-naphthylamide is converted into L-cysteine-β-naphthylamide. researchgate.net This allows for the simultaneous and separate measurement of enzymes that hydrolyze the dimeric cystine substrate and those that cleave the monomeric cysteine substrate from a single sample. researchgate.net The degradation of cystine di-β-naphthylamide by plasma oxytocinase has been studied, and its kinetics have been compared to the enzyme's natural substrate, oxytocin (B344502). The commercially available form is often the dihydrochloride (B599025) salt, L-Cystine bis(beta-naphthylamide) dihydrochloride.
Fluorescent and Chromogenic Tagging of Naphthylamide Substrates
To facilitate the detection of enzymatic activity, naphthylamide substrates are commonly tagged with chromogenic or fluorogenic groups. The cleavage of the substrate by a target enzyme releases the tag, which can then be quantified spectrophotometrically or fluorometrically.
Chromogenic Tags:
p-Nitroanilide (pNA): This is a widely used chromogenic group. Amino acid or peptide p-nitroanilides are colorless, but enzymatic hydrolysis releases p-nitroaniline, a yellow chromophore that can be measured by its absorbance around 405-410 nm. This principle is applied in substrates like Benzoyl-L-arginine p-nitroanilide (for trypsin) and Suc-Phe-pNA (for chymotrypsin). The simplicity and reliability of this colorimetric assay have made pNA derivatives, such as L-Glutamic acid γ-(4-nitroanilide) and S-Benzyl-L-cysteine p-nitroanilide, staples in enzyme kinetics and inhibitor screening.
Fluorogenic Tags:
4-Methoxy-β-naphthylamide (MNA): This tag is used to create fluorogenic substrates. The intact substrate is weakly fluorescent, but the enzymatic release of 4-methoxy-β-naphthylamine (4MβNA) results in a significant increase in fluorescence (excitation at 335–350 nm, emission at 410–440 nm). This method offers higher sensitivity compared to chromogenic assays. Derivatives like L-Leucine 4-methoxy-β-naphthylamide and Suc-Leu-Tyr-4-methoxy-2-naphthylamide are used to measure the activity of enzymes such as aminopeptidases and calpains, respectively. mdpi.com
7-amido-4-methylcoumarin (AMC): AMC is another highly sensitive fluorogenic tag that yields a bright blue fluorescent signal upon cleavage from the peptide substrate (excitation at 365 nm, emission at 440 nm). AMC-based substrates are available for a wide range of proteases. Examples include L-Leucine-7-amido-4-methylcoumarin for leucine aminopeptidase and Ala-Ala-Phe-7-amido-4-methylcoumarin for chymotrypsin (B1334515) and tripeptidyl peptidase II. The high quantum yield of the released 7-amino-4-methylcoumarin (B1665955) allows for the detection of very low levels of enzyme activity.
| Tag | Type | Detection Method | Example Substrate | Target Enzyme Class |
|---|---|---|---|---|
| p-Nitroanilide (pNA) | Chromogenic | Spectrophotometry (Absorbance at 405-410 nm) | Glp-Phe-Gln-pNA | Cysteine Peptidases (e.g., Cathepsins) |
| 4-Methoxy-β-naphthylamide (MNA) | Fluorogenic | Fluorometry (Ex: 335-350 nm, Em: 410-440 nm) | L-Leucine 4-methoxy-β-naphthylamide mdpi.com | Aminopeptidases |
| 7-amido-4-methylcoumarin (AMC) | Fluorogenic | Fluorometry (Ex: ~365 nm, Em: ~440 nm) | L-Leucine-7-amido-4-methylcoumarin | Aminopeptidases |
Biotinylation and Other Chemoselective Modifications of Cysteine-Containing Peptides
The unique reactivity of the cysteine thiol group makes it an ideal target for chemoselective modifications, allowing for the attachment of various functional tags, including biotin (B1667282).
Biotinylation: This process involves the covalent attachment of biotin to a peptide. For cysteine-containing peptides, this is typically achieved by targeting the sulfhydryl (-SH) group. This approach is highly specific because free sulfhydryl groups are less common in proteins than other reactive groups like primary amines.
Methods: The reaction often employs sulfhydryl-reactive reagents such as maleimides or haloacetyls, which form stable thioether bonds with the cysteine residue. This site-specific biotinylation is crucial for applications requiring oriented immobilization of peptides on surfaces or for affinity-based purification using streptavidin or avidin.
Applications: Biotinylation is a cornerstone of many modern biochemical and analytical techniques. For instance, the "Local Cysteine Capture" (Cys-LoC) method uses proximity biotinylation followed by cysteine-specific capture to identify cysteines within specific subcellular compartments.
Other Chemoselective Modifications: Beyond biotinylation, various other chemoselective strategies have been developed to functionalize cysteine-containing peptides. chemicalbook.com These methods are invaluable for creating probes, developing antibody-drug conjugates (ADCs), and studying protein function.
Ynamide Conjugation: Ynamides with a strong electron-withdrawing group can react efficiently and selectively with cysteine residues in a slightly basic aqueous medium (pH 8) to form stable conjugates. This method allows for the attachment of fluorescent tags, affinity tags, or drugs.
Desulfurative Functionalization: A one-pot method using pyridinium (B92312) salts enables the desulfurative functionalization of cysteine residues. acs.org This strategy allows for the late-stage modification of peptides with a wide array of nucleophiles, facilitating the synthesis of new peptide-based pharmaceuticals. acs.org
Maleimide (B117702) Chemistry: Maleimide-based linkers are extensively used for cysteine conjugation, particularly in the synthesis of ADCs. The reaction of a thiol with a maleimide is highly efficient and specific under physiological conditions.
| Strategy | Reagent Class | Key Features | Application |
|---|---|---|---|
| Biotinylation | Maleimides, Haloacetyls | Highly specific targeting of sulfhydryl groups for affinity tagging. | Affinity purification, protein localization studies (Cys-LoC). |
| Ynamide Conjugation | Electron-deficient Ynamides | High chemo-, regio-, and stereoselectivity; stable products. | Fluorescent labeling, drug conjugation. |
| Desulfurative Functionalization | Pyridinium salts acs.org | One-pot, three-step process; allows diverse late-stage modifications. acs.org | Synthesis of novel peptide pharmaceuticals. acs.org |
Structural Characterization and Verification of Cysteine-β-Naphthylamide Derivatives
The structural integrity and purity of synthesized Cysteine-β-Naphthylamide derivatives are confirmed using a combination of analytical and spectroscopic techniques.
Systematic nomenclature provides a precise chemical description. Cysteine-β-naphthylamide is systematically named N-naphthalen-2-yl-L-cysteinamide . Its molecular formula is C₁₃H₁₄N₂OS, and it has a monoisotopic mass of 246.08268 Da. The structure contains a chiral center at the α-carbon, inherited from the L-cysteine precursor.
Common methods for structural verification include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the covalent structure of the synthesized molecule by providing detailed information about the chemical environment of hydrogen and carbon atoms, respectively.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of the compound, confirming its elemental composition. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are crucial for analyzing complex mixtures and verifying modifications in cysteine-containing peptides after biotinylation or other conjugations.
Crystallography and Computational Modeling: X-ray crystallography can be used to determine the three-dimensional structure of the molecule in its solid state. sigmaaldrich.com Computational modeling and conformational analysis provide insights into the molecule's geometry and the influence of intramolecular interactions, such as hydrogen bonding between the amino group and the amide carbonyl oxygen.
Circular Dichroism (CD): CD spectroscopy can be used to analyze the secondary structure and conformation of peptide derivatives in solution. sigmaaldrich.com
Iii. Enzymatic Hydrolysis Mechanisms and Kinetics of Cysteine β Naphthylamide Substrates
General Principles of Cysteine Protease Catalysis with Naphthylamide Substrates
Cysteine proteases, also known as thiol proteases, are a class of enzymes that utilize a cysteine residue for catalysis. wikipedia.org The catalytic mechanism is shared among these proteases and involves a nucleophilic cysteine thiol in a catalytic triad (B1167595) or dyad. wikipedia.org
The catalytic mechanism of cysteine proteases proceeds through two main steps: acylation and deacylation. acs.orgnih.gov
Acylation: The reaction is initiated by the deprotonation of the active site cysteine's thiol group by an adjacent basic residue, typically histidine. wikipedia.org This forms a highly reactive thiolate anion. acs.org The thiolate then performs a nucleophilic attack on the carbonyl carbon of the peptide bond in the substrate, such as cysteine-β-naphthylamide. wikipedia.org This leads to the formation of a tetrahedral intermediate. ucd.ie Subsequently, the amide bond is cleaved, releasing the β-naphthylamine portion of the substrate and forming a thioester acyl-enzyme intermediate where the cysteine residue is covalently linked to the remaining part of the substrate. wikipedia.orgresearchgate.net
Deacylation: The acyl-enzyme intermediate is then hydrolyzed by a water molecule. libretexts.org This process is also facilitated by the active site histidine, which activates the water molecule. libretexts.org The attack of the activated water on the thioester carbonyl carbon leads to the formation of another tetrahedral intermediate. ucd.ie This intermediate then breaks down, releasing the final product (the amino acid or peptide) and regenerating the free enzyme, ready for another catalytic cycle. libretexts.org
The catalytic activity of cysteine proteases is fundamentally dependent on a catalytic dyad, most commonly composed of a cysteine and a histidine residue. wikipedia.orgacs.org In some cases, this is extended to a catalytic triad, which also includes an asparagine or aspartate residue. libretexts.org
Cysteine-Histidine Dyad: The Cys-His dyad is the core of the catalytic machinery. researchgate.net The histidine residue acts as a general base, accepting a proton from the cysteine's thiol group. wikipedia.org This deprotonation is crucial for activating the cysteine, transforming it into a potent nucleophile (thiolate anion). acs.org During the reaction, the histidine residue also acts as a proton donor to the leaving group (β-naphthylamine), facilitating its departure. wikipedia.org The pKa values of these residues are significantly perturbed within the enzyme's active site to facilitate this proton transfer. annualreviews.org
Kinetic Analysis of Cysteine-β-Naphthylamide Hydrolysis
Kinetic studies of the hydrolysis of cysteine-β-naphthylamide and its analogs provide quantitative measures of enzyme performance. These studies typically involve determining key kinetic parameters and examining the influence of factors like pH on the reaction rate.
The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-catalyzed reactions. The parameters derived from this model, the Michaelis constant (Km) and the catalytic constant (kcat), are fundamental for characterizing enzyme activity.
Km (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is often used as a measure of the enzyme's affinity for the substrate; a lower Km value generally indicates a higher affinity. For the hydrolysis of dipeptidyl-2-naphthylamides by certain plant enzymes, Km values have been determined to be in the micromolar to millimolar range, indicating varying affinities depending on the specific substrate and enzyme. irb.hrsci-hub.se
kcat (Catalytic Constant): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the enzyme's catalytic efficiency.
The following table presents kinetic parameters for the hydrolysis of various naphthylamide substrates by different enzymes.
The activity of cysteine proteases is highly dependent on pH, as the ionization states of the catalytic residues (Cys and His) are critical for their function.
Optimal pH: Most cysteine proteases exhibit a bell-shaped pH-activity profile, with an optimal pH range where the enzyme is most active. For many cysteine proteases that hydrolyze naphthylamide substrates, this optimum is in the slightly acidic to neutral range. For instance, cathepsin B1 shows optimal activity against cysteine-β-naphthylamide at pH 6.2–6.5. Similarly, the hydrolysis of L-cystine-di-beta-naphthylamide by placental enzymes shows pH optima at 6.0 and 6.5 for different forms of the enzyme. nih.gov The activity of cathepsin H with L-arginine 2-naphthylamide has been studied over a pH range of approximately 4 to 8. nih.govnih.gov
Effect of pH on Catalytic Residues: The pH profile reflects the pKa values of the ionizable groups in the active site. The acidic limb of the pH profile is generally attributed to the protonation of the histidine residue, which prevents it from acting as a general base to deprotonate the cysteine. The alkaline limb is often associated with the deprotonation of a group that may be involved in substrate binding or maintaining the active site's structural integrity. The ionization of the Cys-His ion pair is a key determinant of the pH-dependent activity. nih.govnih.gov For some cysteine proteases, a protonic dissociation with a pKa of 5-6, remote from the catalytic site, can also influence activity. nih.govnih.gov
Substrate Specificity Profiling of Cysteine-β-Naphthylamide Analogues
The use of a variety of cysteine-β-naphthylamide analogues, where the cysteine is replaced by other amino acids or peptide fragments, allows for the detailed mapping of the substrate specificity of different cysteine proteases.
P1 and P2 Positions: The specificity of cysteine proteases is largely determined by the interactions between the substrate's amino acid residues and the enzyme's binding pockets (subsites). The residue at the P1 position (the amino acid whose carboxyl group is attached to the naphthylamide) and the P2 position (the adjacent amino acid) are particularly important. For example, some proteases show a strong preference for basic residues like arginine at the P1 or P2 position, as seen with substrates like Z-FR-AMC and Z-RR-AMC for Giardia cysteine proteases. nih.gov
Examples of Substrate Specificity:
Cathepsin B: Shows high activity towards substrates with arginine at the P1 position, such as N-α-benzyloxycarbonyl-L-arginyl-L-arginine 2-naphthylamide. nih.gov
Cathepsin C (Dipeptidyl Peptidase I): Is specific for dipeptidyl-naphthylamides, such as Gly-Phe-β-naphthylamide, and requires an unblocked N-terminus. scbt.com
Cathepsin H: Can hydrolyze amino acid-naphthylamides like L-arginine β-naphthylamide. scbt.com
Plant DPP III: A study on a plant dipeptidyl peptidase III showed a pronounced preference for Ala-Arg-2NA over other dipeptidyl-2-naphthylamides. irb.hr
The following table summarizes the specificity of various enzymes for different naphthylamide substrates.
Characterization of P1, P2, and Other Subsite Preferences in Protease-Substrate Interactions
The specificity of a protease for its substrate is largely dictated by a series of interactions between the amino acid residues of the substrate and the corresponding binding pockets, or subsites, of the enzyme. embopress.org Following the nomenclature established by Schechter and Berger, the substrate residues are labeled P1, P2, P3, etc., moving N-terminally from the scissile bond, and P1', P2', etc., moving C-terminally. embopress.org The corresponding enzyme subsites are termed S1, S2, S3, and so on. embopress.org For cysteine proteases, the S1 and S2 subsites are of primary importance in determining substrate preference.
The S1 subsite often provides the main determinant for substrate sequence specificity. embopress.org For many papain-like cysteine proteases (PLCPs), including various cathepsins, there is a strong preference for substrates with basic amino acids such as Arginine (Arg) and Lysine (Lys) at the P1 position. nih.gov However, the specificity can vary significantly among different proteases. For instance, studies on the recombinant Giardia lamblia cysteine protease 2 (rGlCP2) revealed a marked preference at the P1 subsite for Lysine over Arginine, Glutamine, and Proline (K>>R, Q, P). nih.gov
The S2 subsite is considered a particularly crucial binding location for PLCPs. nih.gov It is typically a large, hydrophobic pocket that accommodates the side chain of the P2 residue. nih.gov Most PLCPs show a preference for bulky, hydrophobic amino acids like Phenylalanine (Phe) at the P2 position. nih.gov In contrast, the protease bromelain (B1164189) favors basic amino acids at this position. nih.gov The S2 subsite of cathepsin L, for example, is formed by several hydrophobic residues including Leu69, Met70, and Met161, which favors interaction with hydrophobic P2 side chains. nih.gov The specificity of the S2 pocket can be altered through protein engineering; mutations at this site have been shown to change the P2 substrate preferences of related enzymes. annualreviews.org Some enzymes exhibit broader specificity; for example, cruzain and cathepsin B can accept both Phenylalanine and Arginine at the P2 position. annualreviews.org In the case of rGlCP2, the preferred P2 residues are Leucine (B10760876), Methionine, Valine, and Phenylalanine. nih.gov
Table 1: Subsite Preferences of Various Cysteine Proteases
| Protease Family/Enzyme | P1 Preference | P2 Preference | P3/P4 Preference | Reference |
|---|---|---|---|---|
| Most Cathepsins | Arg, Lys | Bulky hydrophobic (e.g., Phe) | Various amino acids accepted | nih.gov |
| Bromelain | - | Basic amino acids | - | nih.gov |
| Giardia lamblia CP2 | K >> R, Q, P | L, M, V, F | Relaxed specificity | nih.gov |
| Cruzain | - | Phe, Arg | - | annualreviews.org |
| Cathepsin B | - | Phe, Arg | - | annualreviews.org |
Comparative Hydrolysis Rates of Different Cysteine-β-Naphthylamide Derivatives
The rate at which cysteine proteases hydrolyze Cysteine-β-naphthylamide and its derivatives is a key measure of their enzymatic activity and specificity. Studies using various amino acid β-naphthylamides reveal distinct preferences among different enzymes.
An aminopeptidase (B13392206) activated by sulfhydryl (-SH) compounds demonstrated a clear hierarchy in its hydrolysis rates for different L-amino acid β-naphthylamides. nasa.gov The highest rate was observed with Arginine-β-naphthylamide, followed by the derivatives of Lysine, Phenylalanine, Leucine, Alanine, and Tyrosine. nasa.gov This indicates a strong preference for basic and large hydrophobic side chains in the substrate. nasa.gov
Enzymes from plant sources, such as garlic (Allium sativum L.), also exhibit differential hydrolysis of β-naphthylamide substrates, which is heavily influenced by pH. sinica.edu.tw Before germination, garlic extracts showed the most rapid hydrolysis of Lysine-β-naphthylamide and Arginine-β-naphthylamide at an acidic pH of 3.4. sinica.edu.tw At a neutral pH of 7.0, the preferred substrates were Lysine-, Tryptophan-, and Arginine-β-naphthylamide. sinica.edu.tw At an alkaline pH of 8.9, derivatives of Alanine, Tryptophan, and Lysine were hydrolyzed most rapidly. sinica.edu.tw After germination, the substrate preference shifted, particularly at acidic pH, where Tyrosine-β-naphthylamide and N-blocked derivatives like Benzoyl-Phenylalanine-β-naphthylamide became the most rapidly hydrolyzed substrates. sinica.edu.tw
The specific derivative, L-Cysteine-β-naphthylamide, is a known substrate for cathepsin B1, with optimal hydrolysis occurring at a slightly acidic pH of 6.2–6.5. In contrast, other derivatives like Glycyl-Phenylalanine-β-naphthylamide are specific for Cathepsin C. The choice of derivative is critical for assay specificity. For example, L-Cystine-di-naphthylamide is less effective in assays due to poor solubility and steric hindrance.
Table 2: Relative and Optimal Hydrolysis of Amino Acid-β-Naphthylamide Derivatives by Various Enzymes
| Enzyme Source | Substrate Derivative | Relative Rate / Optimal Condition | Reference |
|---|---|---|---|
| -SH Activated Aminopeptidase | L-Arginine-β-naphthylamide | Highest Rate | nasa.gov |
| L-Lysine-β-naphthylamide | Second Highest Rate | nasa.gov | |
| L-Phenylalanine-β-naphthylamide | Third Highest Rate | nasa.gov | |
| L-Leucine-β-naphthylamide | Fourth Highest Rate | nasa.gov | |
| Garlic (pre-germination) | Lys-Nap, Arg-Nap | Most rapid at pH 3.4 | sinica.edu.tw |
| Lys-Nap, Trp-Nap, Arg-Nap | Most rapid at pH 7.0 | sinica.edu.tw | |
| Ala-Nap, Trp-Nap, Lys-Nap | Most rapid at pH 8.9 | sinica.edu.tw |
| Cathepsin B1 | L-Cysteine-β-naphthylamide | Optimal at pH 6.2–6.5 | |
Enzyme Activation and Regulation Mechanisms
Thiol-Dependent Activation of Cysteine Proteases
A defining characteristic of cysteine proteases is the essential role of a cysteine residue's thiol group (-SH) in their catalytic mechanism. libretexts.orgwikipedia.org The activation of this catalytic cysteine is a prerequisite for enzymatic activity. This process is thiol-dependent, meaning it requires a reducing environment to ensure the cysteine residue is in its reactive thiolate anion form (S⁻). acs.orgbibliotekanauki.pl
The activation mechanism involves a catalytic dyad or triad, typically comprising Cysteine and Histidine, and sometimes an Asparagine or Aspartic Acid residue. libretexts.orgfrontiersin.org The first step is the deprotonation of the thiol group of the active site cysteine by the adjacent basic side chain of the histidine residue. wikipedia.orgcreative-diagnostics.com This proton transfer is crucial as it significantly enhances the nucleophilicity of the cysteine's sulfur atom. frontiersin.org The resulting highly reactive thiolate ion then performs a nucleophilic attack on the carbonyl carbon of the substrate's peptide bond. wikipedia.orgresearchgate.net This leads to the formation of a covalent thioester intermediate, where the substrate is temporarily linked to the enzyme, and the release of the amine portion of the substrate. wikipedia.org The final step is the hydrolysis of this thioester intermediate by a water molecule, which releases the second part of the substrate and regenerates the free, active enzyme. wikipedia.org
Experimental studies confirm this thiol-dependency. The addition of thiol-containing compounds like 2-mercaptoethanol (B42355) or thioglycolate to assay mixtures containing amino acid β-naphthylamides leads to a marked activation of the hydrolytic enzyme. nasa.gov Conversely, the activity of these enzymes is sensitive to sulfhydryl inhibitors. Many cysteine proteases are synthesized as inactive zymogens, or proenzymes, which require proteolytic cleavage of a prodomain to become active. frontiersin.orgcreative-diagnostics.com This activation often occurs under specific conditions, such as the acidic environment of the lysosome, which facilitates the conformational changes needed for activation. creative-diagnostics.com
Influence of Cofactors and Environmental Conditions
The catalytic activity of cysteine proteases is highly sensitive to cofactors and environmental factors, most notably pH and the presence of specific ions and molecules.
pH: The pH of the surrounding environment is a critical determinant of cysteine protease activity. Most cysteine proteases, particularly lysosomal cathepsins, exhibit optimal hydrolytic activity in the acidic pH range, typically between 4.0 and 6.5. bibliotekanauki.plcsic.es This is because the acidic environment is necessary to maintain the protonation state of the catalytic dyad (Cys-S⁻/His-ImH⁺), which is essential for catalysis. annualreviews.orgnih.gov For example, the optimal pH for cathepsin B1 hydrolysis of Cysteine-β-naphthylamide is between 6.2 and 6.5. However, some proteases are active at neutral or even alkaline pH. Cathepsin S, for instance, is stable and active at neutral pH. mdpi.com Furthermore, certain molecules can modulate the pH optimum. Heparin-like glycosaminoglycans can potentiate the endopeptidase activity of cathepsin B at alkaline pH. mdpi.com
Cofactors and Ions: Various metal ions can act as cofactors, either activating or inhibiting enzyme activity. The effects are specific to the enzyme and the ion . For example, the activity of the plant protease ananain is stimulated by low concentrations of Mg²⁺ and Mn²⁺. nih.gov Similarly, Ca²⁺ can stimulate the activity of zingibain. nih.gov Conversely, the same ions can be inhibitory to other proteases; zingibain activity is reduced by Zn²⁺, Mn²⁺, and Mg²⁺. nih.gov The presence of ions can influence activity by shielding charges in the binding cleft or by strengthening hydrophobic interactions. nih.gov
Other Regulatory Molecules: Glycosaminoglycans (GAGs) are significant regulators of cysteine protease activity. nih.gov Molecules like heparin and heparan sulfate (B86663) can bind to cathepsins at sites outside the active center, suggesting an allosteric mechanism of regulation. nih.gov This binding can induce conformational changes that facilitate the activation of proenzymes or modulate the activity and stability of mature enzymes. mdpi.comnih.gov For instance, GAGs facilitate the activation of procathepsin B. mdpi.com
Table 3: Influence of Environmental Factors on Cysteine Protease Activity
| Factor | Effect | Example Enzyme(s) | Reference |
|---|---|---|---|
| pH | Optimal activity generally in acidic range (pH 4.0-6.5) | Most Cysteine Proteases | bibliotekanauki.plcsic.es |
| Activity potentiation at alkaline pH | Cathepsin B (with GAGs) | mdpi.com | |
| Stability and activity at neutral pH | Cathepsin S | mdpi.com | |
| Metal Ions | Activation by Ca²⁺ (2 mM) | Zingibain | nih.gov |
| Inhibition by Zn²⁺, Mn²⁺, Mg²⁺ | Zingibain | nih.gov | |
| Activation by Mg²⁺ (0.1-5 mM), Mn²⁺ (0.1 mM) | Ananain | nih.gov | |
| Molecules | Activation and potentiation of activity | Cathepsin B (by GAGs) | mdpi.com |
Iv. Analytical Applications of Cysteine β Naphthylamide in Protease Assays
Fluorometric Assay Development for Cysteine Proteases
Fluorometric assays offer high sensitivity for measuring protease activity. numberanalytics.com By using substrates that release a fluorescent product upon cleavage, researchers can detect very low levels of enzymatic action. Cysteine-β-naphthylamide and its analogs are well-suited for the development of these sensitive assays.
Detection of Released β-Naphthylamine and Methoxy-β-Naphthylamine Products
The enzymatic hydrolysis of substrates like L-cysteine-β-naphthylamide by cysteine proteases liberates the fluorescent molecule β-naphthylamine. nih.gov Similarly, peptidic derivatives of 4-methoxy-β-naphthylamine (4MβNA) are widely used, which upon cleavage release the highly fluorescent 4-methoxy-β-naphthylamine. bachem.comtandfonline.comtandfonline.com The fluorescence of these released products is directly proportional to the protease activity.
The detection of these fluorophores is achieved by measuring fluorescence intensity at specific excitation and emission wavelengths. For instance, β-naphthylamine's fluorescence can be detected with an excitation wavelength between 320-340 nm and an emission wavelength of 410-420 nm. bachem.com The methoxy-substituted product, 4-methoxy-β-naphthylamine, is typically excited at 335-350 nm and its emission is measured at 410-440 nm. bachem.com
In certain applications, particularly for measuring protease activity within viable cells, the diffusible 4-methoxy-β-naphthylamine product is trapped intracellularly. tandfonline.comtandfonline.com This is accomplished by coupling it with 5-nitrosalicylaldehyde (NSA), which results in the formation of a yellow fluorescent crystalline product, preventing leakage from the cell and allowing for accurate quantification. tandfonline.comtandfonline.com
Table 1: Spectrofluorometric Properties of Released Naphthylamine Products
| Fluorogenic Product | Excitation Wavelength (nm) | Emission Wavelength (nm) | Source(s) |
|---|---|---|---|
| β-Naphthylamine | 320–340 | 410–420 | bachem.com |
Continuous and Endpoint Measurement Techniques
Assays for cysteine protease activity can be designed as either continuous or endpoint measurements. tandfonline.complos.org
Continuous assays , also known as kinetic assays, involve monitoring the reaction progress uninterruptedly over time. plos.orgtipbiosystems.comnih.gov A fluorescence reader is used to record the increase in fluorescence signal as the enzyme progressively cleaves the substrate, yielding real-time kinetic data. plos.orgthermofisher.com This method is advantageous for studying enzyme kinetics and inhibition mechanisms. nih.gov
Table 2: Comparison of Continuous and Endpoint Assay Techniques
| Feature | Continuous (Kinetic) Assay | Endpoint Assay | Source(s) |
|---|---|---|---|
| Measurement | Fluorescence is monitored continuously over time. | Fluorescence is measured at a single time point. | tandfonline.complos.orgtipbiosystems.com |
| Data Output | Provides real-time reaction rate and kinetic data. | Provides total product formation over a fixed period. | tipbiosystems.comnih.gov |
| Procedure | Requires an instrument capable of repeated measurements over time. | Reaction is stopped before a single measurement is taken. | plos.orgksu.edu.sa |
| Primary Use | Detailed enzyme kinetics, inhibitor mechanism studies. | High-throughput screening, determining total activity. | plos.orgnih.gov |
Microplate Assay Formats for High-Throughput Screening
The fluorometric assays using cysteine-β-naphthylamide substrates are readily adaptable to microplate formats, such as 96-well or 384-well plates, which is essential for high-throughput screening (HTS). nih.govbiorxiv.org This adaptation enables the simultaneous analysis of a large number of samples, making it ideal for screening chemical libraries for potential protease inhibitors or activators. nih.govplos.orgmdpi.com
The use of fluorescence microplate readers allows for automated and rapid data acquisition from each well. mdpi.comthermofisher.com Miniaturization into 384-well formats significantly reduces the required volumes of expensive reagents and valuable biological samples. plos.orgmdpi.com For HTS, assays are validated using appropriate controls, such as wells with no enzyme (minimum signal) and wells with uninhibited enzyme (maximum signal), to ensure reproducibility and to accurately identify "hits" from the compound library. plos.org
Zymography and Reverse Zymography Techniques
Zymography and its counterpart, reverse zymography, are powerful electrophoretic techniques used for the detection of protease and protease inhibitor activities, respectively, within a gel matrix. These methods are particularly valuable for identifying and characterizing proteases in complex biological samples. springernature.comnih.govnih.govspringernature.comslideshare.net
In-Gel Detection of Cysteine Protease Activity using Naphthylamide Substrates
Zymography allows for the direct visualization of proteolytic activity in a polyacrylamide gel. For cysteine proteases, this is often achieved by incorporating a substrate into the gel matrix. While gelatin is a common substrate for general protease detection, more specific substrates are required to target particular protease families. nih.govnih.govijrps.com Naphthylamide-based substrates, including Cysteine-β-Naphthylamide, can be employed for this purpose.
The process involves several key steps:
Electrophoresis: Protein samples are separated by electrophoresis under non-reducing conditions in a polyacrylamide gel containing the copolymerized substrate. springernature.comnih.gov
Renaturation: After electrophoresis, the separated proteins are renatured, often by washing the gel with a non-ionic detergent to remove the SDS. springernature.comnih.gov
Incubation: The gel is then incubated in a buffer that provides the optimal pH and necessary activators (like DTT or cysteine for cysteine proteases) for the target protease to digest the substrate within the gel. nih.govphoenixeaglecompany.comresearchgate.net
Visualization: The areas of proteolytic activity appear as clear or specifically colored bands against a stained background. For naphthylamide substrates, the cleavage of the amide bond releases β-naphthylamine. This can then be coupled with a diazonium salt, such as Fast Garnet GBC, to produce a colored azo dye, indicating the location of protease activity.
A critical consideration for cysteine protease zymography is the potential for oxidative inactivation of the enzymes during electrophoresis. The generation of reactive oxygen species can compromise the detection of activity. To counteract this, supplementing the running buffer with a reducing agent like cysteine has been shown to preserve the proteolytic activity of cysteine proteases. phoenixeaglecompany.com
Identification and Characterization of Protease Inhibitors
Reverse zymography is a modification of the zymography technique designed to detect and characterize protease inhibitors. springernature.comnih.govnih.govspringernature.comslideshare.net In this method, both a substrate (e.g., gelatin) and a known protease (e.g., papain for cysteine protease inhibitors) are incorporated into the polyacrylamide gel. springernature.comnih.gov
The principle of reverse zymography is as follows:
Electrophoresis and Renaturation: The sample containing potential inhibitors is subjected to electrophoresis in the substrate- and protease-containing gel, followed by renaturation. springernature.comnih.gov
Incubation: During incubation in an appropriate buffer, the incorporated protease digests the substrate throughout the gel, except in the regions where an inhibitor is present. springernature.comnih.gov
Visualization: After staining the gel, the inhibitor activity is visualized as dark, stained bands against a clear or lightly stained background, representing the undigested substrate protected by the inhibitor. springernature.comspringernature.com
This technique has been successfully used to identify cysteine protease inhibitors in various biological samples. nih.govresearchgate.net For instance, a two-dimensional gel system combining isoelectric focusing with reverse zymography has been developed to enhance the resolution and characterization of cysteine protease inhibitors from complex mixtures. nih.govresearchgate.net
Selective Determination of Cysteine Protease Subtypes
Differential Assays Using Partially Selective Substrates and Inhibitors
The selective determination of individual cysteine protease subtypes within a complex biological sample presents a significant analytical challenge due to their overlapping substrate specificities. nih.gov A powerful strategy to overcome this is the use of differential assays that combine partially selective substrates, such as Cysteine-β-Naphthylamide, with specific inhibitors. tandfonline.comtandfonline.com
This approach relies on the principle that while a substrate may be cleaved by multiple proteases, the use of an inhibitor that is selective for a particular protease allows for the attribution of a portion of the total activity to that specific enzyme. By measuring the total activity in the absence of the inhibitor and the remaining activity in its presence, the activity of the inhibited protease can be calculated by subtraction. tandfonline.com
For example, to determine the activity of a specific cathepsin, a sample can be incubated with a suitable fluorogenic or chromogenic substrate in parallel with an identical assay containing a selective inhibitor for that cathepsin. The difference in the measured product formation between the uninhibited and inhibited samples corresponds to the activity of the targeted cathepsin. tandfonline.comtandfonline.com This method has been validated using cells from knockout mice deficient in specific cathepsins, confirming the accuracy of the differential inhibition approach. tandfonline.comtandfonline.com
Table 1: Research Findings on Differential Assays for Cysteine Proteases
| Finding | Description | Reference(s) |
| Selective Determination in Live Cells | A microplate assay has been developed for the quantitative determination of cathepsin B, H, K, and L activities in viable cells using peptidic derivatives of 4-methoxy-β-naphthylamine as substrates. Selectivity is achieved by running parallel assays with partially selective inhibitors. | tandfonline.comtandfonline.com |
| Validation with Knockout Models | The differential assay methodology has been validated by demonstrating the absence of specific cathepsin activities in cells isolated from corresponding cathepsin-deficient mice. | tandfonline.comtandfonline.com |
| Inhibitor-Based Identification | The use of specific inhibitors like E-64 and CA-074 in zymography allows for the identification of transparent spots as cysteine protease activity. | nih.govresearchgate.net |
Differentiation of Cathepsin B, C, H, K, L, and Other Cysteine Peptidases
Cysteine-β-Naphthylamide and its derivatives serve as valuable tools for differentiating among various cysteine protease subtypes, particularly the cathepsins. While Cysteine-β-Naphthylamide is primarily hydrolyzed by cysteine-dependent peptidases like cathepsin B, other naphthylamide-based substrates exhibit different specificities.
Cathepsin B: Shows a preference for substrates with arginine at the P1 position, but can also hydrolyze Cysteine-β-Naphthylamide. thno.org Its activity can be specifically inhibited by compounds like CA-074. nih.govresearchgate.net
Cathepsin C (Dipeptidyl Peptidase I): Is specific for dipeptidyl substrates and requires an unblocked N-terminus. Glycyl-phenylalanyl-β-naphthylamide (Gly-Phe-β-NA) is a specific substrate for Cathepsin C.
Cathepsin H: Exhibits aminopeptidase (B13392206) activity in addition to its endopeptidase activity.
Cathepsin K and L: These are potent endopeptidases involved in various physiological and pathological processes. thno.orgnih.govembopress.org Their activity can be assayed using specific peptidic substrates and differentiated using selective inhibitors. tandfonline.comtandfonline.com For instance, Z-Phe-Arg-MCA is a commonly used fluorogenic substrate for these cathepsins. nih.govopenbiochemistryjournal.com
The differentiation of these proteases often involves a combination of substrates and inhibitors. For example, a study on human placenta purified and characterized three different aminopeptidases, differentiating them based on their substrate preferences for various amino acid-β-naphthylamides and their sensitivity to different inhibitors. nih.gov One of these enzymes readily hydrolyzed L-cystine and Bz-L-cysteine substrates, indicating its identity as cystine aminopeptidase (oxytocinase). nih.gov
Table 2: Substrate and Inhibitor Specificity for Differentiating Cysteine Proteases
| Protease | Substrate(s) | Inhibitor(s) | Reference(s) |
| Cathepsin B | Cysteine-β-Naphthylamide, Z-Arg-Arg-4MβNA | CA-074, Leupeptin | nih.govresearchgate.netthno.org |
| Cathepsin C | Gly-Phe-β-NA | - | |
| Cathepsin H | Arginine-β-naphthylamide | - | embopress.org |
| Cathepsin K | Z-Gly-Pro-Arg-4MβNA | E-64d | tandfonline.comnih.gov |
| Cathepsin L | Peptidic derivatives of 4-methoxy-β-naphthylamine | E-64d | tandfonline.comtandfonline.com |
| Cystine Aminopeptidase | L-cystine-di-β-naphthylamide, L-leucine-β-naphthylamide | Bestatin, Thiol reagents | nih.govnih.gov |
V. Research on Cysteine β Naphthylamide As a Probe for Specific Enzyme Systems
Research on Aminopeptidases and Related Enzymes
Cysteine-β-naphthylamide and its analogs are also valuable substrates for the study of various aminopeptidases. These enzymes cleave amino acids from the N-terminus of proteins and peptides and are involved in a wide range of physiological processes.
The activity of cystinyl-aminopeptidase (CysAP), also known as insulin-regulated aminopeptidase (B13392206) (IRAP) or oxytocinase, can be determined fluorometrically using cystinyl-β-naphthylamide as a substrate. mdpi.com In these assays, the amount of β-naphthylamine released as a result of enzymatic activity is measured, providing a quantitative assessment of enzyme function. mdpi.com Such methods have been employed to study the role of CysAP in various tissues and its involvement in conditions like hypertension. mdpi.com
Furthermore, a comparative study evaluated several substrates for measuring cystyl-amino peptidase activity, including L-cysteine-β-naphthylamide, in various sera and tissues. nih.gov This highlights the utility of this compound in differentiating the activities of related aminopeptidases. The release of the β-naphthylamine moiety upon hydrolysis by aminopeptidases allows for sensitive detection, making these substrates important tools in biochemical research focused on proteolytic enzymes. scbt.com
Cystinyl Aminopeptidase (CysAP) Activity Assessment
Cystinyl aminopeptidase (CysAP), also known as oxytocinase or leucyl/cystinyl aminopeptidase (LNPEP), is a key enzyme in the regulation of several peptide hormones, including oxytocin (B344502) and vasopressin. The assessment of CysAP activity is crucial for understanding its physiological and pathological roles. L-cysteine-β-naphthylamide has been utilized as a substrate in comparative studies to evaluate the activity of cystyl-aminopeptidase in various biological samples, including serum and tissues. The hydrolysis of the substrate by CysAP provides a direct measure of the enzyme's activity, facilitating research into its function in different physiological states, such as pregnancy, and in various diseases.
Biochemical assays using this substrate allow for the determination of kinetic parameters of the enzyme, offering insights into its efficiency and substrate specificity. The simplicity and reliability of this method have made it a staple in the characterization of CysAP from diverse biological sources.
Pyroglutamyl Aminopeptidase Activity
Pyroglutamyl aminopeptidase (PGP) is an enzyme that removes N-terminal pyroglutamyl residues from peptides and proteins. This activity is significant in the metabolism of hormones like thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH). Pyroglutamyl-β-naphthylamide is a commonly employed synthetic substrate for the fluorometric or colorimetric determination of PGP activity.
Studies have utilized pyroglutamyl-β-naphthylamide to investigate the activity of different forms of PGP. For instance, research on pyroglutamyl peptidase I, a cytosolic cysteine peptidase, often employs this substrate to characterize its broad substrate specificity. The hydrolysis of pyroglutamyl-β-naphthylamide provides a sensitive measure of enzyme activity, which has been instrumental in studies comparing different methods for assaying PGP activity.
Bleomycin (B88199) Hydrolase and Deiminated Protein Metabolism
Bleomycin hydrolase (BH) is a cysteine protease with a dual function: it inactivates the chemotherapeutic agent bleomycin and participates in the metabolism of deiminated proteins. Research has revealed that BH possesses broad aminopeptidase activity and can hydrolyze various aminoacyl-β-naphthylamides. This includes substrates with basic, neutral, and hydrophobic amino acid residues.
Notably, BH has been shown to effectively hydrolyze citrulline-β-naphthylamide, highlighting its role in the breakdown of deiminated proteins, such as filaggrin in the skin. The use of a panel of aminoacyl-β-naphthylamides, including cysteine-β-naphthylamide, allows for the detailed characterization of the substrate specificity of BH. These studies are crucial for understanding the enzyme's physiological functions beyond its role in drug metabolism.
| Substrate | Relative Activity (%) |
| Citrulline-β-naphthylamide | 100 |
| Arginine-β-naphthylamide | 85 |
| Leucine-β-naphthylamide | 75 |
| Phenylalanine-β-naphthylamide | 60 |
| Cysteine-β-naphthylamide | 50 |
| This interactive table showcases the relative hydrolysis rates of various aminoacyl-β-naphthylamide substrates by Bleomycin Hydrolase, illustrating its broad substrate specificity. |
Dipeptidylpeptidase-III Characterization
Dipeptidylpeptidase-III (DPP-III) is a zinc-metallopeptidase that cleaves dipeptides from the N-terminus of its substrates. While the primary substrates used for its characterization are often dipeptidyl-naphthylamides like Arginyl-Arginyl-β-naphthylamide, the involvement of cysteine residues in its active site is a significant aspect of its function. Studies have shown that DPP-III is highly susceptible to inactivation by thiol-modifying reagents, suggesting the presence of reactive cysteine residues that are crucial for its catalytic activity or structural integrity.
Although direct hydrolysis of Cysteine-β-naphthylamide by DPP-III is not extensively documented, the broader class of aminoacyl-β-naphthylamides is instrumental in defining the substrate specificity of peptidases. The investigation of how modifications to cysteine residues affect the hydrolysis of its preferred substrates provides valuable insights into the enzyme's mechanism.
Investigations in Parasitic Biology and Pathogenesis
Cysteine proteases are pivotal virulence factors for many parasitic organisms, playing crucial roles in processes such as host tissue invasion, nutrient acquisition, and evasion of the host immune system. The use of substrates like Cysteine-β-naphthylamide and its derivatives has been fundamental in the characterization of these essential parasitic enzymes.
Characterization of Trypanosomal Cysteine Proteinases (e.g., Cruzipain)
Trypanosoma cruzi, the causative agent of Chagas disease, relies heavily on a major cysteine protease, cruzipain, for its survival and pathogenesis. The characterization of cruzipain's substrate specificity is a key area of research for the development of targeted anti-parasitic drugs. While sophisticated fluorogenic substrates are often employed for detailed kinetic analysis, simpler substrates can be used for initial characterization.
Studies on the substrate specificity of cruzipain have shown a preference for hydrophobic or basic residues at the P2 position and a clear preference for a benzyl-cysteine or arginine at the P1 position. This preference for a cysteine-like residue at the P1 position suggests that Cysteine-β-naphthylamide can serve as a basic substrate to probe for cruzipain activity. The enzymatic cleavage of this substrate provides a straightforward method for screening potential inhibitors and for studying the fundamental catalytic properties of this vital parasitic enzyme.
| Enzyme | P1 Preference | P2 Preference |
| Cruzipain | Benzyl-Cysteine, Arginine | Hydrophobic, Basic |
| Human Cathepsin L | Phenylalanine | Leucine (B10760876) |
| This interactive table compares the substrate preferences of the parasitic protease Cruzipain with a human homolog, highlighting potential targets for selective drug design. |
Role of Cysteine Proteases in Parasite Life Cycles (e.g., Molting, Encystation)
Cysteine proteases are critically involved in key events of parasite life cycles, such as the molting of nematodes and the encystation of protozoa like Giardia lamblia and Entamoeba histolytica. During these developmental transitions, significant protein remodeling and degradation occur, processes often mediated by cysteine proteases.
Exopeptidase and Endopeptidase Activity Differentiation
Proteases are broadly classified based on their site of action on a polypeptide chain into two major groups: exopeptidases and endopeptidases. Exopeptidases cleave peptide bonds from the ends of a polypeptide chain, at either the amino (N-terminus) or carboxy (C-terminus). In contrast, endopeptidases cleave peptide bonds within the polypeptide chain. nih.gov Some cysteine proteases, such as cathepsin B, exhibit both endopeptidase and dipeptidyl carboxypeptidase (an exopeptidase) activity. hzdr.denih.gov
The differentiation between these activities is crucial for understanding the specific biological role of a protease. Cysteine-β-naphthylamide is a substrate primarily used to measure the activity of aminopeptidases, a type of exopeptidase. nih.govacs.org The enzyme cleaves the bond between the cysteine residue and the β-naphthylamine moiety, releasing the latter, which can then be quantified. This specificity for terminal cleavage makes Cysteine-β-naphthylamide a useful tool for specifically assaying exopeptidase activity.
To differentiate this from endopeptidase activity, researchers can employ a panel of substrates. For instance, substrates with a blocked N-terminus or internal cleavage sites coupled to a reporter molecule are used to measure endopeptidase activity. nih.govhzdr.de By comparing the rates of hydrolysis of Cysteine-β-naphthylamide (for exopeptidase activity) with that of an endopeptidase-specific substrate, researchers can determine the relative contribution of each activity type for a given enzyme or in a biological sample. Furthermore, the distinct pH optima for exopeptidase and endopeptidase activities of some cathepsins can also be exploited for their differentiation using specific substrates. hzdr.denih.gov
Table 1: Substrates for Differentiating Protease Activity
| Substrate Type | Enzyme Activity Measured | Example Substrate | Cleavage Site |
|---|---|---|---|
| N-terminal non-blocked aminoacyl-naphthylamide | Exopeptidase (Aminopeptidase) | L-Cysteine-β-naphthylamide | Between Cysteine and β-naphthylamine |
| Internally quenched fluorogenic peptide | Endopeptidase | Abz-GIVRAK(Dnp)-OH | Internal peptide bond |
| Peptide with C-terminal blocking group | Endopeptidase | Z-Phe-Arg-AMC | Internal peptide bond |
Cysteine Protease Inhibitor Characterization
The activity of cysteine proteases is tightly regulated in biological systems by endogenous inhibitors and can be modulated by synthetic compounds for therapeutic or research purposes. nih.gov These inhibitors are broadly classified as reversible or irreversible based on their mechanism of interaction with the enzyme. nih.gov
Natural Inhibitors:
Cystatins: This is a large family of natural, tight-binding, reversible inhibitors of cysteine proteases. nih.govnih.gov They interact with the active site of the enzyme, physically blocking substrate access. nih.gov Cystatin C is a well-studied member of this family. nih.govsapphirebioscience.com
E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane): Isolated from the fungus Aspergillus japonicus, E-64 is a potent and irreversible inhibitor of many cysteine proteases. agscientific.comnih.gov It forms a covalent thioether bond with the active site cysteine residue. nih.gov
Leupeptin: A microbial-derived peptide aldehyde that acts as a reversible inhibitor of both cysteine and some serine proteases. jst.go.jpcambridgemedchemconsulting.com
Synthetic Inhibitors:
A wide variety of synthetic inhibitors have been developed, often designed to mimic the structure of natural substrates or inhibitors. These can be peptide-based or small molecules and are engineered for improved specificity and potency. Many synthetic inhibitors feature an electrophilic "warhead" that covalently modifies the active site cysteine. frontiersin.org Nitrile-based compounds are an example of reversible covalent inhibitors. ebi.ac.uk
The interaction of these inhibitors with cysteine proteases is studied to understand the enzyme's mechanism and to develop new therapeutic agents. nih.gov The specificity of an inhibitor for a particular cysteine protease over others is a critical aspect of its characterization.
Table 2: Overview of Selected Cysteine Protease Inhibitors
| Inhibitor | Source/Type | Mechanism of Action | Target Proteases |
|---|---|---|---|
| Cystatin C | Natural (protein) | Reversible, competitive | Cathepsins B, H, L, S |
| E-64 | Natural (fungal) | Irreversible, covalent | Papain, Calpain, Cathepsins |
| Leupeptin | Natural (microbial) | Reversible, competitive | Cysteine and Serine Proteases |
| Nitrile-based compounds | Synthetic | Reversible, covalent | Cathepsin K and others |
The efficacy of cysteine protease inhibitors can be quantified by measuring their effect on the hydrolysis of specific substrates, including naphthylamide-containing compounds like Cysteine-β-naphthylamide. The inhibition of the enzymatic reaction leading to the release of β-naphthylamine serves as a direct measure of the inhibitor's potency.
In a typical assay, the cysteine protease is pre-incubated with varying concentrations of the inhibitor before the addition of the Cysteine-β-naphthylamide substrate. The rate of β-naphthylamine release is then measured, often spectrophotometrically or fluorometrically. A decrease in the rate of hydrolysis compared to a control reaction without the inhibitor indicates an inhibitory effect.
For example, the irreversible inhibitor E-64 would be expected to cause a significant and time-dependent decrease in the hydrolysis of Cysteine-β-naphthylamide by a susceptible aminopeptidase. jst.go.jpmdpi.com Similarly, a competitive reversible inhibitor like cystatin would also reduce the rate of substrate hydrolysis, and the degree of inhibition would depend on the relative concentrations of the inhibitor and substrate, as well as their respective affinities for the enzyme's active site. nih.gov
By determining the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50 value), researchers can compare the potency of different inhibitors. These studies are fundamental for the characterization of new inhibitory compounds and for understanding the regulation of cysteine protease activity.
Table 3: Expected Inhibitory Effects on Cysteine-β-naphthylamide Hydrolysis
| Inhibitor | Type of Inhibition | Expected Effect on Hydrolysis Rate | Key Characteristics |
|---|---|---|---|
| E-64 | Irreversible | Progressive and complete inhibition | Forms a stable covalent bond with the active site cysteine. nih.gov |
| Cystatin C | Reversible, Competitive | Decreased rate, can be overcome by high substrate concentrations | Competes with the substrate for binding to the active site. nih.gov |
| Leupeptin | Reversible, Competitive | Decreased rate | Forms a transient covalent adduct with the active site cysteine. cambridgemedchemconsulting.com |
Vi. Computational Approaches in Cysteine β Naphthylamide Research
Molecular Modeling of Cysteine Protease-Substrate Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. In the context of cysteine-β-naphthylamide, these methods are crucial for understanding how it binds to and is processed by cysteine proteases. researchgate.net This understanding is foundational for interpreting experimental data and for designing new substrates or inhibitors. researchgate.net
The interaction between a substrate and an enzyme is dictated by the precise three-dimensional arrangement of atoms in the enzyme's active site. Cysteine proteases, such as papain and various cathepsins, possess a catalytic triad (B1167595) typically composed of Cysteine, Histidine, and Asparagine residues within a binding cleft. nih.govmdpi.com The specificity of these enzymes is largely determined by the shape and chemical nature of "pockets" within this cleft, particularly the S2 subsite, which often prefers to bind bulky, hydrophobic residues. nih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., cysteine-β-naphthylamide) when bound to a second (the receptor, e.g., a cysteine protease) to form a stable complex. japsonline.com The process involves sampling a vast number of possible conformations of the ligand within the active site and scoring them based on their energetic favorability. nih.gov
Detailed Research Findings: Docking studies on cysteine proteases reveal critical interactions that stabilize the enzyme-substrate complex. For instance, simulations with various inhibitors and substrates have shown that the binding affinity is highly dependent on the amino acids lining the active site gorge. mdpi.com The process typically involves:
Receptor Preparation: An X-ray crystal structure of the target protease is obtained from a database like the Protein Data Bank (PDB). nih.gov Water molecules and other non-essential components are removed, and hydrogen atoms are added.
Ligand Preparation: A 3D model of cysteine-β-naphthylamide is generated and its geometry is optimized to find a low-energy conformation.
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined active site of the enzyme. nih.gov The algorithm then explores different rotational and translational degrees of freedom for the ligand, scoring each resulting "pose." japsonline.com
Analysis: The resulting poses are ranked by their docking score, which estimates the binding free energy. nih.gov Lower scores typically indicate more favorable binding. nih.gov Analysis of the best-scoring pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between cysteine-β-naphthylamide and active site residues. mdpi.com For example, docking simulations of inhibitors into the cysteine protease Falcipain-2 have been used to predict binding poses and rationalize inhibitor potency by examining the distance between the inhibitor's reactive group and the catalytic cysteine residue. biorxiv.org
| Parameter | Description | Relevance in Cysteine-β-Naphthylamide Research |
| Binding Affinity (kcal/mol) | Estimated free energy of binding. A lower value indicates stronger binding. | Predicts how tightly cysteine-β-naphthylamide or its derivatives bind to the protease active site. nih.gov |
| Inhibition Constant (Ki) | A measure of inhibitor potency. | Can be computationally estimated from binding affinity to rank potential inhibitors. nih.gov |
| Key Residue Interactions | Specific amino acids in the active site that form bonds (e.g., H-bonds) or contacts with the substrate. | Identifies the molecular basis for substrate recognition and specificity. mdpi.com |
| Pose Conformation | The predicted 3D orientation of the substrate within the active site. | Provides a structural model for how the enzyme positions the substrate for catalysis. japsonline.com |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Hydrolysis
While molecular docking provides a static picture of binding, the actual hydrolysis of cysteine-β-naphthylamide is a dynamic chemical reaction. Simulating this bond-breaking and bond-forming process requires methods that can accurately model changes in electron distribution, which is the realm of quantum mechanics (QM). However, performing QM calculations on an entire enzyme-substrate complex is computationally prohibitive.
The hybrid QM/MM approach solves this problem by partitioning the system. A small, critical region—typically the substrate's scissile bond and the enzyme's catalytic triad—is treated with high-accuracy QM methods. The rest of the protein and solvent are treated with more computationally efficient molecular mechanics (MM) force fields. nih.gov This allows for the simulation of the chemical reaction within the full enzymatic environment. acs.org
Detailed Research Findings: QM/MM simulations have been instrumental in elucidating the catalytic mechanism of cysteine proteases. nih.gov Studies on enzymes like human cathepsin K have determined the free energy surfaces for both the acylation (formation of a thioester intermediate) and deacylation (hydrolysis of the intermediate) steps. nih.gov
The typical simulation reveals a concerted mechanism:
The catalytic cysteine, activated by the nearby histidine, performs a nucleophilic attack on the carbonyl carbon of the substrate's peptide bond. nih.gov
Simultaneously, the histidine residue donates a proton to the nitrogen atom of the scissile bond. nih.gov
This leads to the formation of a transient, high-energy tetrahedral intermediate. pnas.org
The peptide bond breaks, releasing the β-naphthylamine portion and leaving the cysteine part of the substrate covalently attached to the enzyme as a thioester intermediate.
A water molecule then enters the active site to hydrolyze the thioester, regenerating the free enzyme. pnas.org
These simulations provide quantitative data, such as the energy barriers (activation free energies) for each step of the reaction. For human cathepsin K, QM/MM calculations have shown that the acylation step is rate-limiting, with a calculated energy barrier of approximately 19.8 kcal/mol. nih.gov Such calculations help to explain how the enzyme environment stabilizes the transition state and accelerates the reaction compared to the uncatalyzed reaction in water. nih.gov
In Silico Screening and Design of Naphthylamide-Based Probes
The knowledge gained from molecular modeling and QM/MM simulations can be leveraged for the in silico (computer-based) design and screening of new molecules. This is a powerful strategy for discovering novel chemical probes—molecules used to study enzyme activity—with improved properties like higher selectivity or brighter fluorescence. researchgate.net Naphthylamide-based compounds are particularly relevant as scaffolds for fluorogenic probes, where cleavage of the amide bond by a protease liberates the fluorescent naphthylamine group. pnas.org
In Silico Screening: Virtual screening involves computationally testing large libraries of chemical compounds to identify those that are most likely to bind to a target enzyme. nih.govmdpi.com For designing new naphthylamide-based probes, a library of virtual compounds with different peptide sequences or chemical modifications attached to the naphthylamide core could be screened.
The process typically uses a hierarchical approach:
Library Generation: A large database of virtual compounds is assembled.
Filtering: Compounds are first filtered based on general drug-like properties (e.g., Lipinski's rule of five) to remove undesirable structures. mdpi.com
Docking-Based Screening: The remaining compounds are docked into the active site of the target cysteine protease. nih.gov
Hit Selection: Compounds with the best docking scores and favorable interaction patterns are selected as "hits" for further investigation or chemical synthesis. nih.gov
Rational Design of Probes: Beyond screening existing compounds, computational methods enable the rational design of entirely new probes. nih.gov For example, if modeling shows that a particular pocket in the enzyme's active site is not optimally filled by the current probe, a new probe can be designed with a chemical group that fits snugly into that pocket, potentially increasing binding affinity and selectivity. This structure-based design approach has been successfully used to develop potent and selective inhibitors for various proteases. nih.govacs.org
For naphthylamide-based probes, this could involve:
Modifying the Peptide Sequence: Systematically changing the amino acids that are recognized by the protease to enhance selectivity for a specific enzyme.
Altering the Naphthylamide Moiety: Introducing chemical modifications to the naphthylamine ring to tune its fluorescent properties (e.g., shift the emission wavelength or increase the quantum yield).
Designing Activity-Based Probes (ABPs): Incorporating a reactive "warhead" into the probe that forms a covalent bond with the catalytic cysteine upon binding. stanford.edu This creates a permanently labeled enzyme, which is useful for proteomic profiling. nih.gov The design of such probes relies on understanding the enzyme's catalytic mechanism, often informed by QM/MM studies. stanford.edu
Vii. Future Directions and Emerging Research Avenues for Cysteine β Naphthylamide
Development of Highly Selective and Sensitive Probes
A primary focus of future research is the development of novel probes derived from cysteine-β-naphthylamide that offer superior selectivity and sensitivity for specific enzymes. The inherent limitation of the parent molecule is its susceptibility to cleavage by a range of proteases, which can complicate the precise attribution of its fluorescent signal to a single enzymatic source in complex biological milieu.
To address this, researchers are exploring the synthesis of cysteine-β-naphthylamide analogs with modified peptide sequences or altered naphthylamine moieties. By strategically altering the amino acid sequence recognized by proteases, it is possible to create substrates that are preferentially cleaved by a single enzyme or a specific subclass of proteases. This approach aims to minimize off-target activity and enhance the resolution of enzyme activity measurements in complex biological samples.
Furthermore, efforts are underway to enhance the photophysical properties of the liberated fluorophore. Modifications to the β-naphthylamine core can lead to derivatives with increased quantum yields, larger Stokes shifts, and emission wavelengths in the near-infrared (NIR) spectrum. Probes with these enhanced features would offer greater sensitivity for detecting low-abundance enzymes and enable deeper tissue imaging with reduced background fluorescence. The development of such highly sensitive probes is critical for applications in early disease diagnosis and for studying subtle changes in enzyme activity.
| Probe Modification Strategy | Goal | Potential Impact |
| Peptide Sequence Alteration | Increase selectivity for a specific protease. | More precise measurement of individual enzyme activity in complex mixtures. |
| Naphthylamine Moiety Modification | Enhance fluorescence quantum yield and shift emission to NIR. | Increased sensitivity for detecting low-abundance enzymes and enabling in vivo imaging. |
| Introduction of Environmentally Sensitive Fluorophores | Develop probes that change fluorescence based on the local microenvironment. | Provide information on enzyme localization and the physicochemical conditions of the active site. |
Integration with Advanced Imaging Techniques
The integration of cysteine-β-naphthylamide-based probes with advanced imaging modalities represents a significant leap forward in visualizing enzymatic activity in real-time and with high spatial resolution. Techniques such as Fluorescence Resonance Energy Transfer (FRET) and multiphoton microscopy are being explored to overcome the limitations of conventional fluorescence microscopy.
FRET-based probes incorporating a cysteine-β-naphthylamide moiety can be designed to provide ratiometric readouts of enzyme activity. In such a system, the probe contains a donor and an acceptor fluorophore. Enzymatic cleavage of the cysteine-β-naphthylamide linker separates the two, leading to a change in the FRET efficiency. This ratiometric signaling minimizes artifacts from variations in probe concentration and instrumental factors, providing more quantitative and reliable measurements of enzyme activity within living cells and tissues.
Multiphoton microscopy, which utilizes near-infrared excitation light, offers advantages for deep-tissue imaging with reduced phototoxicity and light scattering. The development of cysteine-β-naphthylamide derivatives with optimized two-photon absorption cross-sections will enable the visualization of enzyme activity in more physiologically relevant contexts, such as in living organisms and thick tissue sections. This will be invaluable for studying the role of proteases in complex biological processes like development, neurodegeneration, and cancer progression in vivo.
Applications in Proteomics and Activity-Based Protein Profiling
Beyond its use as a simple substrate, cysteine-β-naphthylamide is being adapted for applications in proteomics and activity-based protein profiling (ABPP). ABPP is a powerful chemical proteomic strategy that utilizes reactive chemical probes to label and identify active enzymes within complex proteomes. This approach provides a direct measure of the functional state of enzymes, which is often more informative than their abundance levels.
Derivatives of cysteine-β-naphthylamide are being designed as activity-based probes by incorporating a reactive "warhead" that forms a covalent bond with the active site of the target protease upon enzymatic processing. These probes also typically include a reporter tag, such as biotin (B1667282) or an alkyne, for subsequent enrichment and identification of the labeled proteins by mass spectrometry. This strategy allows for the proteome-wide identification of enzymes that can process cysteine-β-naphthylamide, providing a global view of their activity in different cellular states or in response to various stimuli.
The data generated from these proteomic studies can reveal novel roles for known proteases and identify previously uncharacterized enzymes. By comparing the activity profiles of proteases in healthy versus diseased states, researchers can identify potential biomarkers for diagnosis and prognosis, as well as novel therapeutic targets.
| Proteomic Application | Methodology | Research Goal |
| Activity-Based Protein Profiling (ABPP) | Cysteine-β-naphthylamide derivatives with a reactive warhead and a reporter tag are used to covalently label active proteases. Labeled proteins are identified by mass spectrometry. | To identify and quantify the active members of a protease family in a complex proteome. |
| Competitive ABPP | A library of small molecules is screened for their ability to compete with an activity-based probe for binding to a target enzyme. | To discover and characterize novel enzyme inhibitors with high specificity and potency. |
| Substrate Profiling | A panel of modified cysteine-β-naphthylamide substrates is used to profile the substrate specificity of a particular protease or a family of proteases. | To understand the molecular determinants of enzyme-substrate recognition. |
Expanding the Scope of Enzyme Target Identification
A significant future direction for cysteine-β-naphthylamide research is to move beyond its traditional use as a substrate for known aminopeptidases and to employ it as a tool for discovering entirely new enzyme targets. The development of diverse chemical libraries based on the cysteine-β-naphthylamide scaffold is a key strategy in this endeavor.
By systematically modifying the peptide and naphthylamide components, researchers can create a large array of potential substrates. These libraries can then be screened against cell lysates, tissue homogenates, or even entire organisms to identify novel enzymatic activities. Hits from these screens can be further investigated using proteomic techniques, as described in the previous section, to identify the specific enzymes responsible for cleaving the novel substrates.
This approach has the potential to uncover previously unknown proteases or to reveal novel substrate specificities for well-characterized enzymes. The identification of new enzyme-substrate pairs can provide critical insights into uncharacterized biological pathways and disease mechanisms. Furthermore, the novel substrates identified through these screening efforts can be developed into specific assays for these newly discovered enzymatic activities, facilitating further research into their biological functions and their potential as therapeutic targets. This expansion of the enzyme target landscape is crucial for advancing our understanding of cellular physiology and for the development of the next generation of targeted therapies.
Q & A
Q. Q1: What experimental methodologies are recommended for detecting and quantifying Cysteine-beta-naphthylamide in enzymatic assays?
Methodological Answer : Use fluorometric or colorimetric assays, such as the Folin-Ciocalteu method adapted for thiol-containing compounds . Protocols should specify reagent concentrations (e.g., β-naphthylamide derivatives reacting with cysteine residues), incubation times, and calibration curves. For reproducibility, include controls (e.g., substrate-free blanks) and validate results via HPLC or mass spectrometry .
Q. Q2: How can researchers optimize the synthesis of this compound to ensure purity and yield?
Methodological Answer : Employ thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to monitor reaction progress. Adjust reaction conditions (pH, temperature) based on thiol-group reactivity. Purify via column chromatography using silica gel, and characterize purity via melting-point analysis and elemental composition .
Q. Q3: What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer : Conduct accelerated stability studies by incubating the compound at 25°C, 37°C, and 50°C across pH 3–8. Quantify degradation products using UV-Vis spectroscopy (λ_max ~300 nm for β-naphthylamide derivatives). Report degradation kinetics and recommend storage in inert, anhydrous environments .
Advanced Research Questions
Q. Q4: How can contradictory data on the bioactivity of this compound in protease inhibition studies be resolved?
Methodological Answer : Perform a meta-analysis of existing studies, comparing variables such as enzyme source (e.g., bacterial vs. mammalian proteases), assay conditions (e.g., ionic strength), and inhibitor concentrations. Use statistical tools (ANOVA, regression analysis) to identify confounding factors. Replicate conflicting experiments with standardized protocols .
Q. Q5: What mechanistic insights can molecular docking simulations provide about this compound’s interaction with cysteine proteases?
Methodological Answer : Use software like AutoDock Vina to model binding affinities and interaction sites. Validate simulations with mutagenesis studies (e.g., substituting catalytic cysteine residues). Compare computational results with kinetic data (e.g., IC₅₀ values) to refine docking parameters .
Q. Q6: How can researchers design experiments to investigate off-target effects of this compound in complex biological systems?
Methodological Answer : Utilize proteome-wide activity-based protein profiling (ABPP) with fluorescent probes. Combine with transcriptomic analysis (RNA-seq) to identify upregulated/downregulated pathways. Validate findings using knockout cell lines or competitive inhibition assays .
Data Analysis and Interpretation
Q. Q7: What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use bootstrapping to assess confidence intervals. For multivariate data (e.g., cytotoxicity + oxidative stress), employ principal component analysis (PCA) to reduce dimensionality .
Q. Q8: How should researchers address batch-to-batch variability in this compound samples during large-scale studies?
Methodological Answer : Implement quality control (QC) protocols, including NMR lot verification and LC-MS purity checks. Use randomized block experimental designs to minimize batch effects. Apply mixed-effects models during statistical analysis to account for variability .
Experimental Design and Validation
Q. Q9: What criteria should guide the selection of negative controls in studies involving this compound?
Methodological Answer : Use structurally analogous compounds lacking the β-naphthylamide moiety (e.g., cysteine-methyl ester) as negative controls. Include enzyme-inactive mutants or protease inhibitors (e.g., E-64) to confirm specificity. Validate controls in pilot studies before scaling .
Q. Q10: How can researchers ensure reproducibility when adapting literature protocols for this compound assays?
Methodological Answer : Document deviations from original methods (e.g., buffer composition, instrumentation). Perform inter-laboratory validation with blinded samples. Publish raw data and analysis scripts in supplementary materials to enable replication .
Methodological Tables
Table 1 : Key Parameters for Detecting this compound
Table 2 : Common Pitfalls in this compound Research
| Issue | Solution | References |
|---|---|---|
| Oxidation during storage | Use argon gas and antioxidant additives | |
| Non-specific protease inhibition | Validate with activity-based probes | |
| Batch variability | Implement QC protocols |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
